molecular formula C10H13NO B095112 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol CAS No. 19301-11-2

2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol

Numéro de catalogue B095112
Numéro CAS: 19301-11-2
Poids moléculaire: 163.22 g/mol
Clé InChI: YNLHBGLBJHVNTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol is a chemical compound with the molecular weight of 163.22 . It is a powder at room temperature . The IUPAC name for this compound is 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol .


Synthesis Analysis

The synthesis of benzazepines, including 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol, has been a topic of research for many years . The methods for the synthesis of derivatives of 1-, 2-, and 3-benzazepines can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .


Molecular Structure Analysis

The InChI code for 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol is 1S/C10H13NO/c12-10-7-11-6-5-8-3-1-2-4-9(8)10/h1-4,10-12H,5-7H2 . An X-ray structural analysis established the molecular structures of 2-cyano-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and dimethyl 4-cyano-2,3,6,7-tetrahydro-1H-3-benzazonine-5,6-dicarboxylate .


Physical And Chemical Properties Analysis

2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol is a powder at room temperature . It has a melting point of 131-132 degrees Celsius . The compound has a molecular weight of 163.22 .

Applications De Recherche Scientifique

  • Antiparasitic Activity : Tetrahydro-1-benzazepines, including derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol, have potential as antiparasitic drugs for treating chagas disease and leishmaniasis. This is supported by research on the crystal structures of five new substituted tetrahydro-1-benzazepines (Macías et al., 2016).

  • Receptor Antagonism : SCH 23390, a derivative of 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol, is known for its antagonist effects at peripheral dopamine receptors, with implications for treatments targeting the central nervous system (Hilditch et al., 1986).

  • Angiotensin-Converting Enzyme Inhibition : Derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol have been studied for their ability to inhibit angiotensin converting enzyme, with implications for cardiovascular treatments (Stanton et al., 1985).

  • NMDA Receptor Antagonism : Research has been conducted on 3-Benzazepin-1-ols as NR2B-selective NMDA receptor antagonists, with 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols being a novel class in this field (Tewes et al., 2010).

  • Muscarinic Receptor Antagonism : 5-Hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones have been developed as potentially selective muscarinic (M3) receptor antagonists (Bradshaw et al., 2008).

  • Dopamine Receptor Identification : Iodinated derivatives of SKF 83692 (2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol) have been used to identify the D-1 dopamine receptor, demonstrating the compound's utility in neuropharmacological research (Sidhu & Kebabian, 1985).

  • Synthesis Techniques : Various studies have been dedicated to developing efficient synthetic pathways for 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol and its derivatives. For example, an efficient three-component one-pot approach for synthesizing 2,3,4,5-tetrahydro-1H-2-benzazepines was developed using a rhodium catalyst (Vieira & Alper, 2008).

  • Enantiomer Pharmacological Evaluation : The synthesis and pharmacological evaluation of enantiomerically pure GluN2B selective NMDA receptor antagonists have been conducted, focusing on compounds with a 3-benzazepine scaffold (Börgel et al., 2018).

Propriétés

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-7-11-6-5-8-3-1-2-4-9(8)10/h1-4,10-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLHBGLBJHVNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303985
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol

CAS RN

19301-11-2
Record name NSC163846
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol
Reactant of Route 2
2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol
Reactant of Route 3
2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol
Reactant of Route 4
2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol
Reactant of Route 5
2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol
Reactant of Route 6
2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol

Citations

For This Compound
25
Citations
B Tewes, B Frehland, R Fröhlich… - Acta Crystallographica …, 2016 - scripts.iucr.org
In the title compound, C25H27NO4S, which crystallized as a racemate, the relative configuration of the adjacent OH and CH3 groups on the azepine ring is trans. The seven-membered …
Number of citations: 1 scripts.iucr.org
B Tewes, B Frehland, R Fröhlich… - Acta Crystallographica …, 2016 - scripts.iucr.org
The title compounds, C22H29NO2 (3) and C22H29NO2 (4) [systematic names: (1S*,2R*)-7-methoxy-2-methyl-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol and (1R*,2R*)-…
Number of citations: 2 scripts.iucr.org
S Dey, D Schepmann, B Wünsch - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
The NMDA receptor containing GluN2B subunits represents a promising target for the development of drugs for the treatment of various neurological disorders including …
Number of citations: 7 www.sciencedirect.com
B Tewes, B Frehland, D Schepmann… - …, 2010 - Wiley Online Library
Cleavage and reconstitution of a bond in the piperidine ring of ifenprodil (1) leads to 7‐methoxy‐2,3,4,5‐tetrahydro‐1H‐3‐benzazepin‐1‐ols, a novel class of NR2B‐selective NMDA …
B Tewes, B Frehland, D Schepmann… - Journal of Medicinal …, 2015 - ACS Publications
A chiral pool synthesis was developed to obtain all four stereoisomeric 2-methyl-3-(4-phenylbutyl)tetrahydro-3-benzazepin-1-ols 21, 31, and 32 in a seven- to eight-step sequence. The …
Number of citations: 33 pubs.acs.org
H Ahmed, A Haider, J Varisco… - Journal of medicinal …, 2019 - ACS Publications
Aspiring to develop a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug …
Number of citations: 23 pubs.acs.org
F Börgel, M Szermerski, JA Schreiber… - …, 2018 - Wiley Online Library
To determine the eutomers of potent GluN2B‐selective N‐methyl‐d‐aspartate (NMDA) receptor antagonists with a 3‐benzazepine scaffold, 7‐benzyloxy‐3‐(4‐phenylbutyl)‐2,3,4,5‐…
B Tewes, B Frehland, D Schepmann… - Bioorganic & medicinal …, 2010 - Elsevier
NR2B selective NMDA receptor antagonists with tetrahydro-3-benzazepine-1,7-diol scaffold have been designed by formal cleavage and reconstitution of the piperidine ring of the lead …
Number of citations: 57 www.sciencedirect.com
M Szermerski, F Börgel, D Schepmann… - …, 2018 - Wiley Online Library
To analyze the N‐methyl‐d‐aspartate (NMDA) receptor distribution in the central nervous system, fluorinated ligands that selectively address the ifenprodil binding site of GluN2B‐…
S Dey, L Temme, JA Schreiber, D Schepmann… - European Journal of …, 2017 - Elsevier
The role of the phenolic and benzylic OH moieties for the interaction of tetrahydro-3-benzazepine-1,7-diol 3d with GluN2B subunit containing NMDA receptors was analyzed by their …
Number of citations: 14 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.